molecular formula C4H2Br2N2 B1319750 4,6-Dibromopyrimidine CAS No. 36847-10-6

4,6-Dibromopyrimidine

Cat. No.: B1319750
CAS No.: 36847-10-6
M. Wt: 237.88 g/mol
InChI Key: CEPVZSXIONCAJV-UHFFFAOYSA-N
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Description

4,6-Dibromopyrimidine is an organic compound with the chemical formula C4H2Br2N2. It is a white to pale yellow crystalline solid that is soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform. The compound has a melting point of approximately 114-115 degrees Celsius and a density of about 2.25 g/cm³ . This compound is primarily used as an intermediate in chemical synthesis, particularly in the preparation of other compounds such as pesticides, drugs, and organic synthesis intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dibromopyrimidine typically involves the following steps :

    Reaction with 2,4,6-Tribromopyrimidine: In the presence of a base, 2,4,6-tribromopyrimidine reacts with 2,4,6-trinitropyrimidine to generate 4,6-dinitropyrimidine.

    Hydrogenation and Denitration: 4,6-dinitropyrimidine is refluxed with zinc powder, leading to the generation of 4,6-diiodopyrimidine through hydrogenation and denitration reactions.

    Final Reaction: 4,6-diiodopyrimidine is then reacted with sulfoxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dibromopyrimidine undergoes various types of chemical reactions, including substitution reactions. One of the prominent reactions it undergoes is the Suzuki coupling reaction. In this reaction, this compound reacts with arylboronic acids in the presence of a palladium catalyst and a base to yield 4,6-diarylpyrimidines.

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalyst, arylboronic acids, and a base.

    Reaction Conditions: Typically carried out in an organic solvent under inert atmosphere.

Major Products

Scientific Research Applications

4,6-Dibromopyrimidine has several scientific research applications, including :

    Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Research: Employed in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

    Material Science: Utilized in the development of new materials, such as dyes and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate in various chemical reactions, facilitating the formation of new chemical bonds and structures. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

4,6-Dibromopyrimidine can be compared with other similar compounds, such as 2,5-Dibromopyrimidine, 2,6-Dibromopyridine, and 4,6-Dichloropyrimidine . These compounds share similar structural features but differ in their chemical reactivity and applications.

Similar Compounds

    2,5-Dibromopyrimidine: Similar structure but different substitution pattern.

    2,6-Dibromopyridine: Contains a pyridine ring instead of a pyrimidine ring.

    4,6-Dichloropyrimidine: Similar structure but with chlorine atoms instead of bromine atoms

Properties

IUPAC Name

4,6-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPVZSXIONCAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602260
Record name 4,6-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-10-6
Record name 4,6-Dibromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromopyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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